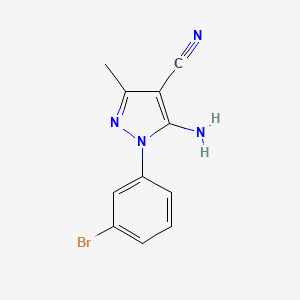

5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Description

Pyrazole Derivatives in Chemical Research

Pyrazole derivatives occupy a central position in chemical research due to their structural versatility and broad pharmacological potential. As heterocyclic compounds containing two adjacent nitrogen atoms, pyrazoles exhibit unique electronic properties that enable diverse chemical modifications. These derivatives have been extensively studied for their anti-inflammatory, anticancer, antimicrobial, and antiviral activities. For instance, celecoxib, a pyrazole-based nonsteroidal anti-inflammatory drug (NSAID), inhibits cyclooxygenase-2 (COX-2) and is widely used for arthritis treatment.

In agriculture, pyrazole derivatives such as pyraclostrobin serve as potent fungicides, protecting crops from pathogens like Venturia inaequalis (apple scab). Additionally, their applications extend to material science, where they contribute to conductive polymers and photovoltaic materials for solar energy conversion. The ability to fine-tune pyrazole’s electronic and steric properties through substitutions at the 1-, 3-, 4-, and 5-positions underscores its adaptability in addressing challenges across multiple disciplines.

Historical Development of Pyrazole Chemistry

The history of pyrazole chemistry traces back to 1883, when Ludwig Knorr coined the term "pyrazole" while investigating antipyrine derivatives. Early syntheses relied on condensation reactions, such as Hans von Pechmann’s 1898 method using acetylene and diazomethane. A pivotal advancement came with the Knorr synthesis (1884), which utilized 1,3-diketones and hydrazines to generate 3,5-disubstituted pyrazoles.

Mid-20th-century innovations expanded synthetic routes, including the use of α,β-unsaturated ketones and hydrazines to form pyrazolines, which could be dehydrogenated to pyrazoles. Modern techniques, such as transition metal-catalyzed cross-coupling and mechanochemical synthesis, now enable regioselective access to complex derivatives like 5-aminopyrazole-4-carbonitriles. These advancements have transformed pyrazole chemistry from a niche area into a cornerstone of medicinal and industrial research.

Significance of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile in Modern Chemistry

This compound exemplifies the strategic integration of functional groups to enhance bioactivity and synthetic utility. Its structure features a bromine atom at the 3-position of the phenyl ring, a methyl group at the 3-position of the pyrazole core, and a carbonitrile group at the 4-position. This combination confers distinct physicochemical properties, as outlined below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C$${11}$$H$${8}$$BrN$$_{3}$$ | |

| Molecular Weight | 278.11 g/mol | |

| Melting Point | 132–137 °C | |

| Appearance | Yellow solid | |

| Solubility | Slightly soluble in DMSO |

The bromine atom enhances electrophilic substitution reactivity, enabling cross-coupling reactions for synthesizing biaryl structures. Meanwhile, the carbonitrile group serves as a precursor for further functionalization, such as hydrolysis to amides or reduction to amines. In drug discovery, this compound acts as a key intermediate in synthesizing pyrazolo[1,5-a]pyrimidines, which exhibit kinase inhibitory activity. Recent studies highlight its role in developing α-glucosidase inhibitors for diabetes management and BRAF inhibitors for melanoma treatment.

Current Research Landscape and Knowledge Gaps

Current research on this compound focuses on its applications in targeted therapy and green chemistry. For example, hybrid molecules incorporating this scaffold show promise as dual EGFR/VEGFR-2 inhibitors, suppressing angiogenesis and tumor growth in hepatocellular carcinoma models. Mechanochemical synthesis using Fe$$3$$O$$4$$@SiO$$_2$$@Tannic acid nanoparticles has emerged as an eco-friendly method to produce derivatives with yields exceeding 90%.

Propriétés

IUPAC Name |

5-amino-1-(3-bromophenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-3-8(12)5-9/h2-5H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFBOTSACKFHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674826 | |

| Record name | 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-89-8 | |

| Record name | 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst, such as alumina–silica-supported manganese dioxide, under mild conditions . The reaction yields the desired pyrazole derivative in high yields (86-96%).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processing techniques. This method allows for better control over reaction conditions and improves the overall yield and purity of the product . The use of recyclable catalysts and green solvents further enhances the sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Molecular hydrogen with palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Pyrazoline and pyrazolidine derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile serves as a critical building block in the synthesis of various biologically active compounds. Its derivatives have shown potential in:

- Antimicrobial Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives synthesized from this compound, demonstrating moderate to good inhibitory effects against multiple bacterial strains .

- Anti-inflammatory Properties : Compounds derived from 5-amino-pyrazole have been noted for their anti-inflammatory effects, making them candidates for treating inflammatory diseases .

- Anticancer Activity : Some derivatives of this compound have been investigated for their anticancer potential. The synthesis of pyrazolo[3,4-d]pyrimidines from 5-amino-pyrazole has led to compounds that show promise as anticancer agents through various mechanisms .

Synthesis of Novel Compounds

The synthesis of this compound is often achieved through mechanochemical methods that enhance yield and reduce reaction times. Recent studies have focused on:

- Green Chemistry Approaches : Utilizing environmentally friendly catalysts such as tannic acid-functionalized silica-coated nanoparticles has been explored to synthesize this compound efficiently . This method not only improves yield but also allows for the recycling of catalysts.

- Diverse Synthetic Pathways : The compound can be synthesized via direct condensation reactions with various aryl hydrazines and malononitrile, leading to a range of substituted pyrazole derivatives with enhanced biological activities .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen-Substituted Derivatives

- 5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile Substituents: Fluorine at the ortho position of the phenyl ring. Molecular formula: C₁₁H₉FN₄ (MW: 230.22 g/mol).

- 5-Amino-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile Substituents: Hydroxyl group at the para position. Molecular formula: C₁₁H₁₀N₄O (MW: 214.23 g/mol). Key difference: The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility but reducing stability under acidic conditions .

Polyhalogenated Derivatives

- Fipronil (5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile) Substituents: Two chlorine atoms, a trifluoromethyl group on the phenyl ring, and a sulfinyl group. Molecular formula: C₁₂H₄Cl₂F₆N₄OS (MW: 437.14 g/mol). Key difference: The trifluoromethyl and sulfinyl groups enhance pesticidal activity by increasing lipophilicity and target-site binding affinity .

Variations in the Pyrazole Core

Substituents at Position 3

- 5-Amino-1-(3-bromophenyl)-3-(methylthio)-1H-pyrazole-4-carbonitrile Substituents: Methylthio (-SCH₃) instead of methyl (-CH₃). Molecular formula: C₁₁H₉BrN₄S (MW: 317.20 g/mol). Key difference: The sulfur atom in the methylthio group may improve metal-binding properties, relevant in catalysis or enzyme inhibition .

Functional Group Modifications

- 5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile Substituents: A bromopropanoyl group at position 1. Molecular formula: C₈H₈BrN₃O (MW: 257.08 g/mol). Key difference: The acyl group introduces electrophilicity, enabling nucleophilic substitution reactions for further derivatization .

Activité Biologique

5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of the Compound

- Chemical Structure : The compound features a pyrazole ring with an amino group and a bromophenyl substituent, contributing to its biological activity.

- Molecular Formula : C₁₁H₉BrN₄

- CAS Number : 1072944-89-8

- Molecular Weight : 277.12 g/mol

This compound exhibits its biological effects primarily through:

- Target Organisms : It has been shown to inhibit the growth of Leishmania aethiopica and Plasmodium berghei , which are responsible for leishmaniasis and malaria, respectively.

Mode of Action

The compound interacts with its targets by disrupting critical biochemical pathways, leading to cell death. This is achieved through:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways, affecting the overall metabolic flux within the target organisms.

The biological activity of this compound can be attributed to its ability to modulate various cellular processes:

- Cellular Effects : It influences cell signaling pathways and gene expression, potentially altering cellular metabolism. For instance, it has been observed to modify the expression of genes linked to cell growth and differentiation .

Biochemical Analysis

The interactions between this compound and biomolecules are characterized by binding affinities that dictate its effectiveness as an inhibitor.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, compounds similar to 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole have been tested against various cancer cell lines, demonstrating cytotoxic effects .

- Antimicrobial Properties : The compound has also been investigated for its potential as an antimicrobial agent. Studies suggest that it may inhibit bacterial growth, although specific mechanisms remain to be fully elucidated .

Case Study 1: Antimalarial Activity

A study focused on the antimalarial properties of pyrazole derivatives found that 5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole demonstrated significant inhibitory effects on Plasmodium berghei , suggesting its potential as a lead compound for developing new antimalarial therapies.

Case Study 2: Enzyme Inhibition

Another investigation assessed the enzyme inhibition capabilities of this compound against key metabolic enzymes in pathogenic organisms. Results indicated that it effectively reduced enzyme activity, leading to impaired growth and proliferation of target cells .

Q & A

How can synthetic routes for 5-amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile be optimized to improve yield and purity?

Basic Research Question

The compound’s synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketonitriles or via Vilsmeier–Haack reactions. Key parameters include solvent choice (e.g., ethanol or dichloromethane), temperature (0–50°C), and catalysts like triethylamine. For instance, highlights that cooling to 0°C during azide addition minimizes side reactions, while flash chromatography with cyclohexane/ethyl acetate gradients (0–25%) ensures purity . Optimizing stoichiometry of reagents (e.g., 7.5 equivalents of azido(trimethyl)silane) and reaction time (16 hours) can enhance yields up to 88% .

What spectroscopic methods are most effective for structural confirmation of this pyrazole-carbonitrile derivative?

Basic Research Question

1H and 13C NMR are critical for confirming the pyrazole backbone and substituent positions. For example, the singlet at δ 7.54 ppm in 1H NMR corresponds to the pyrazole C5 proton, while the nitrile group’s absence in NMR (due to quadrupolar relaxation) requires IR confirmation at ~2231 cm⁻¹ . X-ray crystallography (as in and ) resolves regiochemistry, such as the bromophenyl ring’s orientation relative to the amino group .

How does the bromine substituent on the phenyl ring influence reactivity in cross-coupling reactions?

Advanced Research Question

The 3-bromo substituent enables Suzuki–Miyaura or Ullmann couplings for functionalization. shows that bromine’s electronegativity increases oxidative addition efficiency with Pd catalysts compared to chloro or fluoro analogs. However, steric hindrance from the 3-position may reduce coupling yields compared to para-substituted derivatives . Computational studies (e.g., DFT in ) can predict charge distribution and guide catalyst selection .

What computational strategies are recommended to model this compound’s interactions with biological targets?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) paired with quantum chemical calculations (DFT at B3LYP/6-31G* level) can predict binding affinities to enzymes like carbonic anhydrase or cyclooxygenase ( ). Focus on the nitrile and amino groups, which often form hydrogen bonds with active-site residues . emphasizes analyzing frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer potential in inhibitor design .

How can conflicting bioactivity data from different studies be reconciled?

Advanced Research Question

Contradictions in biological activity (e.g., antifungal vs. ineffective results) may arise from assay conditions (e.g., pH, cell lines) or impurities. For example, notes that residual solvents like DMF in synthesized batches can inhibit enzyme activity. Validate purity via HPLC (>95%) and replicate assays under standardized conditions (e.g., CLSI guidelines). Additionally, consider stereoelectronic effects: the 3-bromophenyl group’s orientation ( ) may alter binding in chiral environments .

What crystallographic techniques are suitable for determining this compound’s solid-state structure?

Advanced Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard. and demonstrate that slow evaporation from methanol yields diffraction-quality crystals. Key parameters include space group assignment (e.g., monoclinic P21/c) and refinement of thermal displacement parameters. For unstable crystals, low-temperature data collection (100 K) minimizes decay . Compare experimental bond lengths (e.g., C–Br ≈ 1.89 Å) with DFT-optimized geometries to validate computational models .

How can multi-component reactions (MCRs) be leveraged to synthesize analogs of this compound?

Advanced Research Question

MCRs like the Gewald or Hantzsch reactions enable rapid diversification. details a one-pot synthesis of dihydropyrano[2,3-c]pyrazoles using ethyl acetoacetate, hydrazine, and aldehydes. For the target compound, substituting aldehydes with 3-bromophenylacetylene could introduce alkyne moieties for click chemistry . Monitor regioselectivity via LC-MS to avoid byproducts from competing pathways.

What strategies mitigate decomposition during storage or handling?

Basic Research Question

The nitrile group is prone to hydrolysis under humid conditions. Store the compound in anhydrous DMSO or under argon at –20°C. recommends avoiding prolonged exposure to light, as UV irradiation can cleave the C–Br bond . TGA analysis ( ) shows thermal stability up to 150°C, suggesting lyophilization is viable .

How does the methyl group at position 3 affect tautomeric equilibria in solution?

Advanced Research Question

The 3-methyl group sterically stabilizes the 1H-pyrazole tautomer over the 2H-form, as shown by NMR solvent studies ( ). In DMSO-d6, the NH2 proton at δ 6.07 ppm remains sharp, indicating minimal tautomerization . IR spectroscopy (e.g., NH2 stretches at 3418 cm⁻¹) and computational NBO analysis can quantify tautomeric populations .

What in silico tools predict the compound’s ADMET properties for preclinical studies?

Advanced Research Question

Use SwissADME or ADMETLab to estimate bioavailability (%ABS = 65–80%) and blood-brain barrier penetration (low, due to polar nitrile). notes potential carbonic anhydrase inhibition, requiring hERG liability checks . MD simulations (GROMACS) can model membrane permeation, leveraging the compound’s logP (~2.1) from ACD/Labs predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.